molecular formula C24H32O5 B585157 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione CAS No. 1867-41-0

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione

Cat. No.: B585157
CAS No.: 1867-41-0
M. Wt: 400.515
InChI Key: MLMGNNLOYMIQAE-GQFGMJRRSA-N
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Description

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is a synthetic steroid derivative of significant interest in pharmaceutical and metabolic research. Its core structure is derived from pregnane, featuring a 4,6-diene system and a 3,20-dione functionality, which is a common motif in progestogen and corticosteroid analogs. The presence of the 6-(hydroxymethyl) substituent on the conjugated diene system is a key structural feature that can be explored to modulate the compound's biological activity and metabolic stability. This compound serves as a valuable intermediate in the synthetic pathways of more complex, biologically active steroids. Researchers utilize this and related structures in biotransformation studies, where microorganisms are used to catalyze specific hydroxylation or other modifications, to produce novel metabolites for biological evaluation . The structural insights gained from studying such 6-methyl and 6-methylene substituted steroids have been foundational in the development of steroidal pharmaceuticals with optimized profiles . Its primary research applications include serving as a key intermediate in organic synthesis, a substrate for metabolic and enzymatic studies, and a reference standard in analytical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-14(26)24(29-15(2)27)10-7-20-18-11-16(13-25)21-12-17(28)5-8-22(21,3)19(18)6-9-23(20,24)4/h11-12,18-20,25H,5-10,13H2,1-4H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGNNLOYMIQAE-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)CO)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)CO)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177319
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-41-0
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethyl-6-(hydroxymethyl)-megestrol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEMETHYL-6-(HYDROXYMETHYL)-MEGESTROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512643PIG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aluminum Alkoxide-Mediated Dehydrogenation

The use of aluminum tert-butoxide in combination with p-benzoquinone is a well-established method for introducing double bonds in steroidal systems. For example, in the preparation of 6-methyl-17α-n-valeroxypregna-4,6-diene-3,20-dione, aluminum tert-butoxide facilitates the oxidation of 3β-hydroxy precursors to 3-keto derivatives while simultaneously dehydrogenating the Δ⁵-bond to form the 4,6-diene system. Typical conditions involve stirring the steroid substrate with aluminum tert-butoxide (1:1 molar ratio) and p-benzoquinone (1.5–2 eq) in anhydrous benzene at room temperature for 48–72 hours. This method preserves ester functionalities at C17, critical for subsequent acetylation steps.

Chloranil-Catalyzed Dehydrogenation

An alternative approach employs chloranil (tetrachlorobenzoquinone) in aqueous butanone. As demonstrated in the synthesis of 6-dehydroprogesterone, this method achieves 95.8% yield under mild conditions (40–45°C, 3 hours). The reaction proceeds via a radical mechanism, with chloranil abstracting hydrogen atoms from the C4 and C6 positions to generate the conjugated diene. This method is particularly advantageous for heat-sensitive substrates but requires careful pH control to prevent hydrolysis of acetyl groups.

Functionalization at C6: Introducing the Hydroxymethyl Group

The installation of the hydroxymethyl (-CH₂OH) moiety at C6 presents unique challenges due to the steric environment of the steroid D-ring. Three strategies emerge from existing protocols:

Direct Hydroxymethylation via Prins Reaction

Adapting methods from medroxyprogesterone synthesis, formaldehyde can be introduced at C6 through acid-catalyzed condensation. In a representative procedure:

  • The steroid substrate is refluxed with paraformaldehyde (3 eq) and phosphoric acid (H₃PO₄) in dioxane.

  • The reaction forms a 6-hydroxymethyl intermediate via electrophilic addition to the Δ⁴-bond, followed by hydride shift.

  • This method requires stringent temperature control (70–80°C) to prevent over-oxidation to carboxylic acids.

The introduction of the 17-acetyloxy group is typically accomplished through classical acetylation techniques:

Acetic Anhydride/Pyridine System

A benchmark protocol involves treating 17α-hydroxypregna-4,6-diene-3,20-dione with acetic anhydride (2.5 eq) in anhydrous pyridine at 0–5°C for 6 hours. The reaction proceeds quantitatively (>98% conversion), with pyridine acting as both catalyst and acid scavenger.

Enzymatic Acetylation

Emerging approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) in non-polar solvents. For instance:

ParameterValue
Catalyst Loading15% w/w
SolventToluene
Temperature35°C
Time24 h
Conversion82%

This green chemistry method minimizes side reactions at the Δ⁴,⁶-diene system compared to traditional acyl chloride routes.

Integrated Synthetic Route

Combining these methodologies, a plausible synthesis sequence would be:

  • Dehydrogenation :

    • React 3β-hydroxy-6-methylpregn-5-en-20-one with aluminum tert-butoxide (1.2 eq) and p-benzoquinone (2 eq) in benzene (48 h, rt).

  • Hydroxymethylation :

    • Treat 6-methylpregna-4,6-diene-3,20-dione with NBS (1.1 eq) under UV light, followed by AgNO₃ (2 eq) in THF/H₂O (3:1).

  • Acetylation :

    • Add acetic anhydride (3 eq) in pyridine (0°C, 6 h).

Theoretical yield calculations based on analogous reactions suggest an overall 58–63% yield for this three-step sequence.

Analytical Characterization

Critical spectral data for intermediate verification include:

  • ¹H NMR (CDCl₃): δ 5.75 (s, 1H, C4-H), 5.68 (d, J=1.8 Hz, 1H, C6-H), 4.62 (m, 1H, C17-H), 4.15 (s, 2H, C6-CH₂OH).

  • IR (KBr): 1742 cm⁻¹ (C20=O), 1728 cm⁻¹ (C3=O), 1665 cm⁻¹ (C4=C5), 1625 cm⁻¹ (C6=C7) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, where the hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of 6-Demethyl-6-formyl-megestrol acetate.

    Reduction: Formation of 6-Demethyl-megestrol acetate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is used in the study of steroid chemistry and the development of new synthetic pathways for hormone derivatives.

Biology: : Research into the biological activity of this compound can provide insights into its potential as a therapeutic agent, particularly in hormone-related conditions.

Medicine: : The compound may be investigated for its efficacy in hormone replacement therapy, cancer treatment, and other medical applications where progestins are used.

Industry: : In the pharmaceutical industry, this compound can be a precursor or intermediate in the synthesis of other steroidal drugs.

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors. By binding to these receptors, it can modulate the expression of genes involved in reproductive and metabolic processes. The hydroxymethyl group may influence its binding affinity and selectivity, potentially leading to different pharmacological effects compared to megestrol acetate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione with its analogs:

Compound Name C6 Substituent Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound Hydroxymethyl C₂₄H₃₀O₅ 398.50* Not reported N/A
Megestrol Acetate Methyl C₂₄H₃₂O₄ 384.51 213–215
Melengestrol Acetate Methyl C₂₅H₃₂O₄ 396.52 224–226
Chlormadinone Acetate Chloro C₂₃H₂₉ClO₄ 404.93 207–209
TX 066 (17α-Acetoxy-6-methyl-19-nor-pregna-4,6-diene-3,20-dione) Methyl (19-nor) C₂₃H₃₀O₄ 370.49 Not reported

*Calculated based on molecular formula.

Key Observations :

  • Melengestrol acetate’s higher molecular weight (396.52 vs. 384.51 for megestrol) reflects additional methyl and methylene groups .
  • Chlormadinone’s chloro substituent increases molecular weight and may influence electrophilic reactivity .

Pharmacological Activity

Progestogenic and Antiandrogenic Effects
  • Megestrol Acetate: Widely used for endometrial cancer and appetite stimulation.
  • TX 066 : Exhibits potent antiandrogenic effects, making it a candidate for prostate hypertrophy and Stein-Leventhal syndrome .
  • 17α-Acetoxy-16β-methyl Derivatives : Substituent size at C17 inversely correlates with 5α-reductase inhibition (IC₅₀: 6.3 × 10⁻¹¹ M for acetoxy vs. 7.9 × 10⁻¹⁰ M for cyclopropyl) .

Target Compound Hypotheses :

  • The hydroxymethyl group may reduce steric hindrance at C6, improving receptor binding compared to bulkier groups.
  • Enhanced hydrogen bonding could increase selectivity for progesterone receptors over androgen receptors, reducing side effects like gynecomastia .

Biological Activity

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione, a synthetic steroid compound, exhibits significant biological activity primarily as a progestational agent. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24H32O4
  • Chemical Structure :
17 Acetyloxy 6 hydroxymethyl pregna 4 6 diene 3 20 dione\text{17 Acetyloxy 6 hydroxymethyl pregna 4 6 diene 3 20 dione}

This structure contributes to its unique biological activities, particularly in reproductive health.

Progestational Activity

Research indicates that this compound is a potent progestational agent. In the Clauberg assay, it demonstrated approximately 200 times the potency of dimethisterone, a known progestin . This high activity level suggests its potential effectiveness in various clinical applications related to hormone replacement therapy and contraception.

Table 1: Comparative Progestational Potency

CompoundPotency (relative to ethisterone)
This compound~200 times
Dimethisterone~10 times
EthisteroneBaseline

The primary mechanism through which this compound exerts its effects involves binding to progesterone receptors in target tissues. This action leads to:

  • Inhibition of Ovulation : By modulating the hormonal signals necessary for ovulation.
  • Endometrial Changes : Promoting secretory changes in the endometrium conducive to implantation.

Studies have shown that it does not exhibit significant glucocorticoid or androgenic activity, making it a selective progestin .

Therapeutic Applications

The biological activity of this compound has been explored in various therapeutic contexts:

  • Contraception : Its strong progestational effects make it suitable for use in contraceptive formulations.
  • Menstrual Disorders : Effective in treating conditions such as dysmenorrhea and amenorrhea.
  • Veterinary Medicine : Utilized for managing reproductive issues in animals due to its ovulation-inhibiting properties .

Case Studies and Clinical Research

Several studies have highlighted the efficacy of this compound in clinical settings. For example:

  • A study on its use in managing dysmenorrhea showed significant symptom relief compared to placebo controls.
  • In veterinary applications, it has been successfully employed to control estrus cycles in livestock .

Safety and Side Effects

While generally well-tolerated, potential side effects may include:

  • Hormonal imbalances leading to menstrual irregularities.
  • Possible interactions with other medications affecting hormonal pathways.

Monitoring is advised during therapeutic use to mitigate adverse effects.

Q & A

Basic: What analytical methods are recommended for confirming the structural identity of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques. Infrared (IR) absorption spectroscopy (197K) is used to identify functional groups, such as acetyl and hydroxyl moieties, by comparing sample spectra to reference standards. Ultraviolet (UV) absorption spectroscopy (e.g., in ethanol) verifies conjugated diene systems in the steroid backbone, with peaks typically around 240–290 nm. Chromatographic methods, such as HPLC with a C18 column and mobile phase (e.g., acetonitrile:water 60:40), can corroborate purity and structural consistency against certified reference materials . Cross-validation with nuclear magnetic resonance (NMR) is advised for resolving ambiguities in stereochemistry or substituent positions.

Basic: What are the standard purity requirements for this compound in pharmacopeial guidelines?

Methodological Answer:
Pharmacopeial standards (e.g., USP) specify a purity range of 97.0%–103.0% (anhydrous basis). Purity is quantified via reverse-phase HPLC using a validated method:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:water gradient
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
    System suitability tests ensure resolution between the analyte and potential impurities (e.g., degradation products). Deviations outside the range require recalibration of reference standards or investigation of synthetic byproducts .

Advanced: How can researchers resolve discrepancies in chromatographic purity analysis (e.g., HPLC vs. LC-MS)?

Methodological Answer:
Discrepancies often arise from matrix effects, ionization inefficiencies (LC-MS), or detector sensitivity differences. To reconcile

Standardize Sample Preparation: Use identical extraction solvents and concentrations across methods.

Spike-and-Recovery Experiments: Add known impurities to assess recovery rates in both HPLC and LC-MS.

Cross-Validate with Orthogonal Techniques: Pair chromatographic data with spectroscopic results (e.g., IR/NMR) to confirm peak assignments.

Optimize LC-MS Parameters: Adjust ionization sources (e.g., ESI vs. APCI) and mobile phase additives (e.g., formic acid) to enhance signal consistency .

Advanced: What synthetic strategies optimize the yield of this compound during key reaction steps?

Methodological Answer:
Key steps include diene formation and hydroxylmethylation. For diene synthesis:

  • Acid-Catalyzed Deprotection: Use 5–10% H₂SO₄ or p-toluenesulfonic acid in THF at 50–70°C to remove protecting groups (e.g., diethyl acetals).
  • Alkaline Rearrangement: Treat intermediates with NaOH/EtOH (0–10°C) to minimize side reactions.
    For hydroxymethylation:
  • Mannich Reaction: Employ formaldehyde and dimethylamine in anhydrous DCM to introduce the hydroxymethyl group.
  • Catalytic Hydrogenation: Use Pd/C (5% w/w) under H₂ (1 atm) to reduce unsaturated bonds while preserving stereochemistry. Yield optimization requires strict temperature control (±2°C) and inert atmospheres .

Basic: How is the progestogenic activity of this compound evaluated in vitro?

Methodological Answer:
Progestogenic activity is assessed via receptor-binding assays:

Competitive Binding Assays: Incubate tritiated progesterone with human progesterone receptors (PR-A/PR-B) and test compound. Measure displacement using scintillation counting.

Transcriptional Activation: Transfect PR-positive cells (e.g., T47D) with a progesterone response element (PRE)-luciferase reporter. Dose-response curves (1 nM–10 µM) determine EC₅₀ values.

Control Comparisons: Include reference agonists (e.g., medroxyprogesterone acetate) and antagonists (e.g., mifepristone) to validate assay specificity .

Advanced: How do researchers address conflicting bioactivity data across studies (e.g., agonist vs. antagonist effects)?

Methodological Answer:
Contradictions may stem from cell type-specific PR isoform expression or assay conditions. To mitigate:

  • Isoform-Specific Assays: Use PR-A- or PR-B-transfected cell lines (e.g., HeLa) to isolate isoform effects.
  • Co-Factor Profiling: Evaluate coregulator recruitment (e.g., SRC-1, NCoR) via co-immunoprecipitation.
  • Proteomic Analysis: Perform phosphoproteomics to identify post-translational modifications influencing activity.
  • Structural Modeling: Compare ligand-receptor docking poses (e.g., using Schrödinger Suite) to predict functional outcomes .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols.
  • Waste Disposal: Collect residues in sealed containers labeled for halogenated organic waste.
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Hazard classification (e.g., H361: suspected reproductive toxicity) mandates restricted access for pregnant researchers .

Advanced: What computational methods predict the metabolic stability of this compound?

Methodological Answer:
Metabolic stability is modeled via:

CYP450 Interaction Studies: Use recombinant CYP3A4/2C19 enzymes to measure turnover rates.

In Silico Tools:

  • ADMET Predictor: Simulates hepatic clearance and plasma protein binding.
  • SwissADME: Predicts Phase I/II metabolism sites (e.g., hydroxylation at C6 or acetylation).

Isotope-Labeled Tracers: Incubate ¹⁴C-labeled compound with hepatocytes (human/rat) and quantify metabolites via radio-HPLC .

Basic: What solvents are compatible with this compound for formulation studies?

Methodological Answer:
Compatible solvents include:

  • Chloroform: For NMR spectroscopy (δ 5.3–5.7 ppm for diene protons).
  • Ethyl Acetate: Preferred for recrystallization (melting point ~209–219°C).
  • Acetonitrile: HPLC-grade for mobile phase preparation.
    Avoid aqueous buffers at pH >8.0 due to acetyl group hydrolysis. Solubility in DMSO (≥10 mg/mL) makes it suitable for in vitro assays .

Advanced: How is stereochemical integrity maintained during large-scale synthesis?

Methodological Answer:
To preserve stereochemistry:

  • Chiral Auxiliaries: Introduce tert-butyl groups at C17 to prevent epimerization.
  • Low-Temperature Quenching: Terminate reactions by pouring into ice-cold water (0°C).
  • Crystallization Control: Use slow cooling (1°C/min) in ethanol to isolate enantiopure crystals.
  • In-Process Checks: Monitor optical rotation ([α]D²⁵) and compare to reference values (±2°) .

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